7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane
Description
7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with two 2-methoxyphenyl groups at the 7-position and a phenyl group at the 1-position. The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal and materials chemistry due to its inherent ring strain, stereochemical rigidity, and ability to modulate electronic properties through substituents . This compound’s ortho-methoxy substituents likely influence its conformational stability and intermolecular interactions, making it relevant for applications in asymmetric synthesis, catalysis, or bioactive molecule development .
Properties
CAS No. |
656260-00-3 |
|---|---|
Molecular Formula |
C27H28O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7,7-bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C27H28O2/c1-28-24-14-8-6-12-22(24)27(23-13-7-9-15-25(23)29-2)21-16-18-26(27,19-17-21)20-10-4-3-5-11-20/h3-15,21H,16-19H2,1-2H3 |
InChI Key |
QVDAOAGGGJUWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects :
- The ortho-methoxy groups in the target compound introduce steric hindrance and may restrict rotation, enhancing stereochemical control in reactions compared to the para-methoxy analog (CAS 656259-94-8) .
- 7,7-Dimethoxybicyclo[2.2.1]heptane (CAS 39869-70-0) lacks aromatic substituents, simplifying its reactivity for Diels-Alder or cycloaddition reactions .
Functional Group Diversity :
- Ketopinic acid (CAS 464-78-8) incorporates a carboxylic acid and ketone, enabling hydrogen bonding and metal coordination, unlike the methoxy- and phenyl-substituted target compound .
- Brominated derivatives (e.g., 1-bromobicyclo[2.2.1]heptane) serve as alkylating agents or intermediates in cross-coupling reactions, highlighting the scaffold’s versatility .
Biological Relevance :
- Bicyclo[2.2.1]heptane derivatives with bulky aryl groups (e.g., diphenyl or methoxyphenyl) are explored for bioactivity, though mechanisms differ. For example, some bicyclic compounds induce oxidative DNA damage rather than intercalation , suggesting substituent-dependent modes of action.
Contradictory Evidence and Limitations
- While some bicyclo[2.2.1]heptane derivatives are reported to avoid DNA intercalation , others with polar substituents (e.g., carboxylic acids) may exhibit different bioactivities. This underscores the need for substituent-specific studies.
- Limited data on the target compound’s physicochemical properties (e.g., solubility, melting point) hinders direct comparison with commercial analogs like Ketopinic acid .
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